GDC-0623

Übersicht

Beschreibung

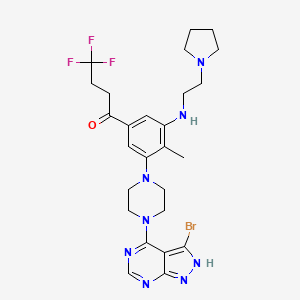

GDC-0623 ist ein potenter, ATP-nicht-kompetitiver, allosterischer Inhibitor von MEK1, einem Schlüsselenzym im MAPK/ERK-Signalweg. Diese Verbindung hat in präklinischen Modellen eine signifikante Antitumoraktivität gezeigt und wird derzeit auf ihr Potenzial zur Behandlung verschiedener Krebsarten, einschließlich Melanom und Darmkrebs, untersucht .

Wissenschaftliche Forschungsanwendungen

GDC-0623 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Werkzeugverbindung verwendet, um den MAPK/ERK-Signalweg zu untersuchen und neue Inhibitoren zu entwickeln, die auf diesen Weg abzielen.

Biologie: this compound wird in zellbasierten Assays verwendet, um seine Auswirkungen auf Zellproliferation, Apoptose und andere zelluläre Prozesse zu untersuchen.

Medizin: Die Verbindung wird in klinischen Studien auf ihr Potenzial zur Behandlung verschiedener Krebsarten untersucht, darunter Melanom, Darmkrebs und andere solide Tumoren

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es an MEK1 bindet und seine Phosphorylierung verhindert. Diese Hemmung blockiert die nachgeschaltete Aktivierung von ERK, einem Schlüsselspieler bei der Zellproliferation und dem Überleben. Die Verbindung bildet eine starke Wasserstoffbindung mit Ser212 von MEK1, was für ihre inhibitorische Aktivität entscheidend ist . Durch die Blockierung der MEK-Feedback-Phosphorylierung von Wildtyp-RAF hemmt this compound den MAPK/ERK-Signalweg effektiv .

Wirkmechanismus

Target of Action

GDC-0623, also known as DB11982 , is a potent ATP-noncompetitive allosteric inhibitor that primarily targets MEK1 and MEK2 . These are dual specificity mitogen-activated protein kinase kinases that play critical roles in the regulation of diverse cellular activities, including cell proliferation, survival, differentiation, and motility .

Mode of Action

This compound forms a strong hydrogen bond with Ser212 of MEK1 , blocking MEK feedback phosphorylation of wild-type RAF . This interaction inhibits the RAS/RAF/MEK/ERK signaling pathway, which is often deregulated in diverse human tumors .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the RAS/RAF/MEK/ERK signaling pathway . By inhibiting this pathway, this compound prevents MEK phosphorylation in cells, resulting in more effective inhibition of pERK . It also blocks RAF activation through its effect on MEK .

Pharmacokinetics

In terms of pharmacokinetics, this compound is rapidly absorbed and distributed, with a terminal half-life of 4-6 hours . The effect of food or acidic beverage on this compound pharmacokinetics is inconclusive given the inter-patient and intra-patient variability .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and the induction of apoptosis . In preclinical studies, this compound showed strong anti-tumor activity in a wide range of blood

Biochemische Analyse

Biochemical Properties

Gdc-0623 plays a crucial role in biochemical reactions by inhibiting the activity of MEK1. It forms a strong hydrogen bond with serine 212 of MEK1, which blocks the feedback phosphorylation of wild-type RAF. This inhibition prevents the activation of the downstream extracellular signal-regulated kinase (ERK) pathway, which is essential for cell proliferation and survival . This compound interacts with various biomolecules, including MEK1, RAF, and ERK, to exert its inhibitory effects.

Cellular Effects

This compound has been shown to influence various types of cells and cellular processes. It significantly impacts cell signaling pathways, particularly the RAS/RAF/MEK/ERK pathway, which is often deregulated in cancer. By inhibiting MEK1, this compound reduces the phosphorylation and activation of ERK, leading to decreased cell proliferation and increased apoptosis in cancer cells . Additionally, this compound affects gene expression and cellular metabolism by altering the activity of transcription factors and metabolic enzymes regulated by the ERK pathway.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to MEK1, where it forms a strong hydrogen bond with serine 212. This binding inhibits the kinase activity of MEK1, preventing the phosphorylation of ERK. As a result, the downstream signaling cascade is disrupted, leading to reduced cell proliferation and increased apoptosis in cancer cells . This compound also affects the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its anti-tumor effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable and maintains its inhibitory activity over extended periods in vitro. Its long-term effects on cellular function can vary depending on the duration of exposure and the specific cell type being studied. In in vivo studies, this compound has shown sustained anti-tumor activity, with significant tumor growth inhibition observed over several weeks of treatment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, toxic effects such as elevated creatine phosphokinase levels, visual disturbances, and gastrointestinal symptoms have been observed

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with MEK1 and the downstream ERK pathway. By inhibiting MEK1, this compound affects the activity of metabolic enzymes and transcription factors regulated by ERK. This can lead to changes in metabolic flux and metabolite levels, impacting cellular energy production and biosynthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments. This compound has been shown to accumulate in tumor tissues, where it exerts its inhibitory effects on MEK1 and the ERK pathway .

Subcellular Localization

This compound is primarily localized in the cytoplasm, where it interacts with MEK1 and other components of the ERK pathway. The compound’s activity and function are influenced by its subcellular localization, with its inhibitory effects being most pronounced in the cytoplasmic compartment. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .

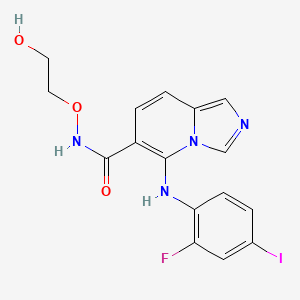

Vorbereitungsmethoden

GDC-0623 wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Bildung von Imidazo[1,5-a]pyridin-Derivaten beinhalten. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Bildung des Imidazo[1,5-a]pyridin-Kerns: Dies wird durch die Cyclisierung geeigneter Vorläufer erreicht.

Einführung der (2-Fluor-4-iodphenyl)amino-Gruppe: Dieser Schritt beinhaltet die Substitutionsreaktion, bei der die Aminogruppe eingeführt wird.

Anlagerung der (2-Hydroxyethoxy)aminoacyl-Gruppe: Dies erfolgt durch eine nucleophile Substitutionsreaktion.

Industrielle Produktionsverfahren für this compound sind nicht weit verbreitet, aber sie beinhalten wahrscheinlich die Optimierung dieser Synthesewege, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

GDC-0623 durchläuft verschiedene Arten von chemischen Reaktionen:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen auf dem Molekül zu modifizieren.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere an den Amino- und Hydroxylgruppen.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Amine und Alkohole. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Vergleich Mit ähnlichen Verbindungen

GDC-0623 wird mit anderen MEK-Inhibitoren wie Trametinib und Cobimetinib verglichen. Während all diese Verbindungen auf den gleichen Weg abzielen, ist this compound aufgrund seines ATP-nicht-kompetitiven, allosterischen Hemmmechanismus einzigartig. Dies ermöglicht es, an eine andere Stelle auf MEK1 zu binden und bietet eine eigene Wirkungsweise .

Ähnliche Verbindungen

Trametinib: Ein weiterer MEK-Inhibitor, der zur Behandlung von Melanom eingesetzt wird.

Cobimetinib: Ein MEK-Inhibitor, der häufig in Kombination mit anderen Therapien zur Krebsbehandlung eingesetzt wird.

Selumetinib: Ein MEK-Inhibitor, der zur Behandlung der Neurofibromatose Typ 1 eingesetzt wird.

Die einzigartigen Bindungseigenschaften von this compound und seine Wirksamkeit sowohl bei BRAF- als auch bei KRAS-mutierten Tumoren machen es zu einem vielversprechenden Kandidaten für die Weiterentwicklung in der Krebstherapie .

Eigenschaften

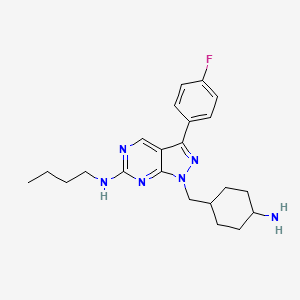

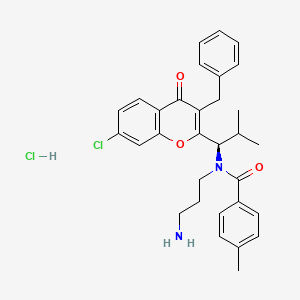

IUPAC Name |

5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)imidazo[1,5-a]pyridine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FIN4O3/c17-13-7-10(18)1-4-14(13)20-15-12(16(24)21-25-6-5-23)3-2-11-8-19-9-22(11)15/h1-4,7-9,20,23H,5-6H2,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFWVETIZUQEJEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)F)NC2=C(C=CC3=CN=CN32)C(=O)NOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FIN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1168091-68-6 | |

| Record name | GDC-0623 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1168091686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GDC-0623 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11982 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GDC-0623 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HW67545I4Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,8S)-2-(5-chloro-1H-indol-3-yl)-6-methyl-13,15-dioxa-3,6-diazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(17),10,12(16)-triene-4,7-dione](/img/structure/B612124.png)